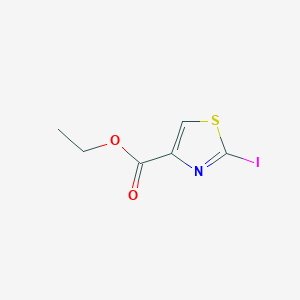

Ethyl 2-iodothiazole-4-carboxylate

Description

Overview of Thiazole (B1198619) Heterocycles in Contemporary Organic Synthesis

Thiazoles are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within a planar, aromatic ring. neliti.comnumberanalytics.comwikipedia.org This structural motif is a cornerstone in contemporary organic synthesis, serving as a fundamental building block for a diverse range of natural products and synthetic molecules. neliti.comresearchgate.net The thiazole ring is found in essential biomolecules, such as vitamin B1 (thiamine), and in numerous commercial drugs. neliti.comresearchgate.netpharmaguideline.com

Significance of Halogenated Thiazole Derivatives in Synthetic Chemistry

The introduction of a halogen atom onto the thiazole ring dramatically enhances its synthetic utility. Halogenated thiazoles, such as those containing iodine, bromine, or chlorine, are crucial intermediates that open gateways to a multitude of chemical transformations. acs.orgnih.gov The halogen acts as a versatile "handle," allowing for the strategic introduction of new functional groups and the construction of complex molecular architectures.

The position of the halogen on the thiazole ring dictates its reactivity. For example, a halogen at the 2-position is susceptible to nucleophilic substitution and is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings. pharmaguideline.comacs.org This reactivity allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is a fundamental challenge in organic synthesis. The ability to selectively functionalize the thiazole core through its halogenated derivatives is a powerful tool for chemists, enabling the synthesis of highly substituted and intricate molecules that would be difficult to access through other means. acs.org

Structural and Electronic Characteristics of Ethyl 2-iodothiazole-4-carboxylate

This compound is a specific example of a halogenated thiazole that combines several key functional groups, each contributing to its unique reactivity profile. The molecule consists of a central thiazole ring substituted with an iodine atom at the 2-position and an ethyl carboxylate group at the 4-position.

The electronic nature of the ring is significantly influenced by these substituents. The ethyl carboxylate group is strongly electron-withdrawing, which decreases the electron density of the thiazole ring. The iodine atom at the C2 position also acts as an electron-withdrawing group and, more importantly, serves as an excellent leaving group in various chemical reactions. This combination of substituents makes the C5 position of the thiazole ring electron-deficient and thus susceptible to attack by certain nucleophiles, while the C-I bond at the C2 position is the primary site for palladium-catalyzed cross-coupling reactions. This predictable and differential reactivity at various positions makes this compound a highly valuable and versatile building block in targeted organic synthesis.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 83553-47-3 chemicalbook.com |

| Molecular Formula | C6H6INO2S |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Density | Not specified in provided results |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-iodo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPNJFZQDANBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83553-47-3 | |

| Record name | ethyl 2-iodo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Iodothiazole 4 Carboxylate and Analogous Thiazole 4 Carboxylates

Established Synthetic Routes to 2-Substituted Thiazole-4-carboxylates

The foundational step in synthesizing ethyl 2-iodothiazole-4-carboxylate is the construction of the 2-substituted thiazole-4-carboxylate scaffold. This is typically achieved through cyclocondensation reactions to form the thiazole (B1198619) ring, followed by or concurrent with the introduction of the ethyl ester group.

Cyclocondensation Approaches to the Thiazole Core

The Hantzsch thiazole synthesis is a classic and widely employed method for constructing the thiazole ring. researchgate.netbenthamdirect.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea. researchgate.net For the synthesis of 2-aminothiazole-4-carboxylates, a common precursor, ethyl bromopyruvate is reacted with thiourea. chemicalbook.comresearchgate.net This reaction provides a direct route to the ethyl 2-aminothiazole-4-carboxylate scaffold. chemicalbook.comresearchgate.net

Variations of the Hantzsch synthesis have been developed to improve yields and accommodate a wider range of substrates. eurekaselect.com For instance, one-pot, three-component reactions have been developed for the synthesis of 2,4-disubstituted thiazoles under solvent-free conditions. benthamscience.com Additionally, microwave-assisted domino reactions of propargyl bromides with thioureas have been shown to produce 2-aminothiazoles in high yields within minutes. organic-chemistry.org

Esterification Strategies for the Carboxylate Moiety

The ethyl carboxylate group at the 4-position of the thiazole ring is a crucial feature of the target molecule. This functional group can be introduced in several ways.

One common approach is to start with a precursor that already contains the ethyl ester, such as ethyl bromopyruvate in the Hantzsch synthesis. google.com Alternatively, the carboxylic acid can be esterified after the formation of the thiazole ring. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a well-established method. masterorganicchemistry.com For more sensitive or sterically hindered substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the esterification. organic-chemistry.org

Another strategy involves the synthesis of thiazole-4-carboxylic acid, which can then be esterified. Thiazole-4-carboxylic acid can be prepared through various routes, including the oxidation of 4-hydroxymethylthiazole (B1350391) or the hydrolysis of its corresponding ester. google.comgoogle.com

Introduction and Regioselective Functionalization with Iodine

The introduction of an iodine atom at the 2-position of the thiazole ring is a key step in the synthesis of the target compound. This requires careful consideration of iodination strategies and precursor design to ensure regioselectivity.

Iodination Strategies in Thiazole Synthesis

Direct iodination of the thiazole ring can be challenging due to the potential for multiple isomers and the deactivating effect of the ring nitrogen. However, several methods have been developed for the regioselective iodination of aromatic and heterocyclic compounds. ic.ac.uk One approach involves the use of mercury(II) oxide and iodine, which provides neutral and mild reaction conditions. ic.ac.uk

A more common and versatile method for introducing iodine onto a heterocyclic ring is the Sandmeyer reaction. organic-chemistry.orgnrochemistry.com This reaction involves the diazotization of a primary aromatic amine, followed by treatment with an iodide salt, typically potassium iodide. organic-chemistry.orgstackexchange.com This method is particularly useful for introducing iodine at a specific position by starting with the corresponding amino-substituted precursor.

Precursor Design for this compound

The most logical precursor for the synthesis of this compound via a Sandmeyer reaction is ethyl 2-aminothiazole-4-carboxylate. sigmaaldrich.com This starting material can be readily synthesized through the Hantzsch condensation of ethyl bromopyruvate and thiourea. chemicalbook.comresearchgate.net

The synthesis of the analogous ethyl 2-bromothiazole-4-carboxylate has been reported via a Sandmeyer-type reaction starting from ethyl 2-aminothiazole-4-carboxylate hydrobromide. This procedure involves diazotization with sodium nitrite (B80452) in the presence of a copper(I) salt and a bromide source. A similar strategy can be employed for the synthesis of the iodo-derivative by substituting the bromide source with an iodide source like potassium iodide. organic-chemistry.orgnrochemistry.com

Novel Methodologies in the Synthesis of this compound

Recent advancements in organic synthesis have led to the development of novel methodologies that could be applied to the synthesis of this compound. These methods often focus on improving efficiency, regioselectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds. rsc.org For instance, regioselective C-H alkenylation of thiazole derivatives has been achieved, allowing for the introduction of various substituents at specific positions. rsc.org While not a direct route to the iodo-derivative, these methods could be used to introduce precursors for subsequent iodination.

Halogen-metal exchange reactions also present a viable route for the synthesis of halogenated thiazoles. researchgate.net For example, treatment of a bromothiazole derivative with a strong base like n-butyllithium can generate a lithiated intermediate, which can then be quenched with an electrophilic iodine source to introduce the iodine atom. researchgate.net This approach could be particularly useful for the synthesis of specifically substituted iodo-thiazoles.

Reactivity and Transformational Chemistry of Ethyl 2 Iodothiazole 4 Carboxylate

Cross-Coupling Reactions of Ethyl 2-iodothiazole-4-carboxylate

The carbon-iodine bond at the C2 position of this compound is particularly amenable to the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and materials.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. This compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govacs.org The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, and vinyl substituents at the C2 position. The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Aryl Iodide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | High |

| Aryl Bromide | Vinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | Good |

| Aryl Chloride | Alkylboronic acid | Pd₂(dba)₃/XPhos | CsF | THF | Moderate |

The Negishi coupling provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. youtube.comnih.gov These reactions are known for their high reactivity and functional group tolerance. The preparation of organozinc reagents can be achieved through the direct insertion of zinc metal into organic halides. nih.gov Similar to the Suzuki-Miyaura coupling, the Negishi reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The use of organozinc reagents can sometimes offer advantages in terms of reactivity, especially with less reactive electrophiles. youtube.com

Beyond palladium catalysis, other transition metals can also mediate the cross-coupling of this compound.

The Hiyama coupling employs organosilanes as nucleophiles in a palladium-catalyzed reaction. A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source such as TBAF (tetrabutylammonium fluoride), to form a hypervalent silicon species that facilitates transmetalation. Hiyama couplings are valued for the low toxicity and stability of the organosilane reagents. This method can be applied to form Csp²-Csp² and Csp²-Csp³ bonds, with organoiodides generally providing good yields. Nickel catalysts have also been shown to be effective in certain Hiyama couplings.

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Nucleophile | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance |

| Negishi | Organozinc | Palladium | High reactivity, good for complex fragments |

| Hiyama | Organosilane | Palladium/Nickel | Low toxicity of reagents, requires activation |

| Grignard-type | Organomagnesium | Various | Strong nucleophiles, can be less selective |

The success of cross-coupling reactions with this compound depends on several factors, including the choice of catalyst, ligand, base, and solvent. The electronic and steric properties of the coupling partners also play a crucial role.

Generally, the high reactivity of the C-I bond in this compound makes it a suitable substrate for a wide range of cross-coupling reactions. However, limitations can arise. Steric hindrance on the nucleophile or around the C2 position of the thiazole (B1198619) can impede the reaction. The presence of other reactive functional groups on either coupling partner may lead to side reactions, although many modern catalytic systems exhibit remarkable functional group tolerance. nih.gov For instance, the ester group of this compound is generally stable under many palladium-catalyzed conditions but can be susceptible to attack by highly nucleophilic reagents like Grignards.

Nucleophilic Substitution Reactions at the C2 Position of this compound

While cross-coupling reactions are prevalent, the C2 position of the thiazole ring can also undergo nucleophilic aromatic substitution (SNAAr), although this is generally less common for iodo-substituted heterocycles compared to those bearing better leaving groups like nitro or sulfonate groups. The electron-withdrawing nature of the ester at C4 can activate the ring towards nucleophilic attack. Reactions with strong nucleophiles may lead to the displacement of the iodide. However, this pathway often requires harsh conditions and may compete with other reactions.

Photochemical Reactivity and Rearrangements of Thiazole-4-carboxylates

The photochemical behavior of thiazoles and related azoles can lead to interesting rearrangements. While specific studies on the photochemical reactivity of this compound are not extensively documented, related heterocyclic systems provide insights into potential reaction pathways. For example, 1,2,4-oxadiazoles have been shown to undergo photochemical isomerization and rearrangement. These reactions often proceed through high-energy intermediates and can lead to the formation of different heterocyclic isomers. It is conceivable that under photochemical conditions, this compound could undergo cleavage of the C-I bond to form a radical intermediate, or potentially undergo ring-opening and rearrangement pathways, leading to novel molecular scaffolds. Such transformations could be influenced by the solvent and the wavelength of light used.

Reactions Involving the Ester Functionality of this compound

The ethyl ester group at the C4 position of the thiazole ring can undergo a variety of transformations common to carboxylic acid esters.

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, while saponification with a base like sodium hydroxide (B78521) is typically irreversible and drives the reaction to completion. The resulting carboxylic acid can then serve as a handle for further functionalization, for example, through amide bond formation.

Transesterification , the conversion of the ethyl ester to a different ester, can be accomplished by reacting the compound with another alcohol in the presence of an acid or base catalyst.

The ester can also be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LAH). It is important to note that LAH is a very strong nucleophile and may also interact with other parts of the molecule.

Furthermore, the ester can react with Grignard reagents . This typically involves a double addition, leading to the formation of a tertiary alcohol after workup. This reactivity highlights the need for careful consideration of reagent choice when targeting modifications at the C2 position without affecting the ester group.

Applications of Ethyl 2 Iodothiazole 4 Carboxylate in Advanced Organic Synthesis

Ethyl 2-iodothiazole-4-carboxylate as a Precursor for Diverse Heterocyclic Compounds

The carbon-iodine bond in this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position of the thiazole (B1198619) core. This reactivity is fundamental to its role as a precursor for a multitude of heterocyclic compounds.

Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Stille couplings are instrumental in this context. researchgate.netnih.govresearchgate.net The Suzuki coupling, for instance, allows for the formation of a carbon-carbon bond between the thiazole ring and various aryl or heteroaryl boronic acids or their esters. researchgate.netnih.gov This reaction is known for its mild conditions and tolerance of a broad range of functional groups. researchgate.net Similarly, the Sonogashira coupling facilitates the connection of terminal alkynes to the thiazole ring, introducing an alkynyl moiety which can be a crucial component in the synthesis of natural products and organic materials. nih.govresearchgate.netresearchgate.net The Stille reaction, utilizing organotin reagents, provides another powerful method for carbon-carbon bond formation, contributing to the synthesis of complex biaryl systems and natural products. researchgate.netchemmethod.com

The strategic application of these coupling reactions with this compound as the starting material allows for the modular and efficient assembly of libraries of 2-substituted thiazole derivatives, which are themselves valuable intermediates for further synthetic transformations or as final target molecules with potential biological activities.

Strategic Integration of this compound into Complex Molecular Architectures

The ability to selectively functionalize the 2-position of the thiazole ring through cross-coupling reactions makes this compound a strategic component for integration into larger and more complex molecular frameworks. The robust nature of the thiazole ring and the predictable reactivity of the iodo-substituent allow for its incorporation in multi-step synthetic sequences.

For example, the product of a Suzuki coupling reaction, a 2-arylthiazole derivative, can undergo further chemical modifications on the newly introduced aryl ring or at the ester functionality at the 4-position. This sequential functionalization is a powerful strategy for building molecular complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups, further expanding the molecular diversity.

The integration of the thiazole moiety is of significant interest in medicinal chemistry, as the thiazole ring is a common scaffold in a variety of biologically active compounds. The ability to start with a readily available and reactive building block like this compound streamlines the synthesis of potential therapeutic agents.

Construction of Polyfunctionalized Thiazole Derivatives

The presence of multiple reaction sites on the this compound molecule—the C-I bond, the ester group, and potentially the thiazole ring itself under certain conditions—provides a platform for the construction of polyfunctionalized thiazole derivatives.

Sequential cross-coupling reactions are a key strategy in this regard. For instance, after an initial Suzuki or Sonogashira coupling at the 2-position, subsequent reactions can be envisioned at other positions of the thiazole or the coupled substituent. While the C5-H of the thiazole ring is less reactive than the C2-I bond, its functionalization can be achieved under specific conditions, leading to 2,4,5-trisubstituted thiazoles.

Research into the synthesis of 2,4-disubstituted thiazoles has highlighted various methods, often starting from acyclic precursors. researchgate.netchemrxiv.org However, the use of a pre-formed and selectively activated thiazole ring like this compound offers a more direct and controlled route to specific substitution patterns. The ability to introduce different functional groups in a stepwise manner is crucial for the systematic exploration of structure-activity relationships in drug discovery and materials science.

Below is a table summarizing the key palladium-catalyzed cross-coupling reactions that can be employed with this compound:

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond | Reference |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄, Base | Thiazole-Aryl/Heteroaryl | researchgate.netnih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Thiazole-Alkynyl | nih.govresearchgate.netresearchgate.net |

| Stille Coupling | Organotin Reagent (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Thiazole-Aryl | researchgate.netchemmethod.com |

This strategic use of this compound underscores its importance as a versatile platform for generating a rich diversity of thiazole-containing molecules with tailored functionalities for a wide range of applications in organic synthesis.

Derivatization and Functionalization Strategies of Ethyl 2 Iodothiazole 4 Carboxylate and Its Analogs

Derivatization at the Thiazole (B1198619) Nitrogen

The nitrogen atom in the thiazole ring can be derivatized, most commonly through alkylation, to form thiazolium salts. This transformation alters the electronic properties of the ring, often enhancing its biological activity or modifying its chemical reactivity.

N-Alkylation: The reaction of a thiazole derivative with an alkylating agent, such as an alkyl halide (e.g., iodoethane (B44018) or methyl iodide), leads to the formation of an N-alkylated thiazolium salt. nih.gov This process introduces a positive charge on the thiazole ring, which can be a key feature for certain biological interactions. For instance, the alkylation of a benzimidazole (B57391) derivative with iodoethane in the presence of a base like potassium hydroxide (B78521) has been reported to proceed efficiently. nih.gov A similar strategy can be applied to ethyl 2-iodothiazole-4-carboxylate. The resulting N-alkylated products are important intermediates for further synthesis.

In a related context, the methylation of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives has been demonstrated, followed by deacylation to yield the 2-methylamino derivative. researchgate.net While this involves an exocyclic amino group, the principle of targeting nitrogen for alkylation is a common strategy in thiazole chemistry.

Modification of the Ethyl Ester Group

The ethyl ester at the C4 position is a versatile handle for introducing a variety of functional groups. The most common transformations are hydrolysis to the corresponding carboxylic acid and subsequent conversion into amides.

Hydrolysis: The ethyl ester can be readily hydrolyzed to 2-iodothiazole-4-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often using sodium hydroxide or lithium hydroxide followed by acidic workup, is typically efficient. This conversion is a fundamental step, as the resulting carboxylic acid is a key intermediate for the synthesis of amides, which are prevalent in biologically active molecules. The potential for hydrolysis has been noted in complex thiazole-containing structures, where the selective transformation of ester groups is a synthetic goal. ktu.edu

Amidation: Once the carboxylic acid is formed, it can be coupled with a wide range of primary or secondary amines to generate the corresponding amides. This reaction is typically facilitated by standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like DIPEA (N,N-Diisopropylethylamine). This strategy allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

The following table summarizes the primary modifications of the ethyl ester group.

| Transformation | Reagents | Product Functional Group |

| Hydrolysis | NaOH or LiOH, then H₃O⁺ | Carboxylic Acid |

| Amidation | 1. NaOH; 2. Amine (R¹R²NH), Coupling Agent (e.g., HATU, EDC) | Amide |

Site-Selective Functionalization of the Thiazole Ring System

The iodine atom at the C2 position makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, providing powerful tools for molecular construction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of the C2-iodo position with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This reaction is one of the most widely used methods for creating C-C bonds and is tolerant of a wide variety of functional groups. It allows for the introduction of aryl, heteroaryl, or vinyl groups at the C2 position of the thiazole ring. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for optimizing the reaction yield.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between the C2-iodo position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine (e.g., triethylamine). This method is invaluable for synthesizing 2-alkynylthiazole derivatives, which are important precursors for more complex heterocyclic systems and have applications in materials science.

Heck Coupling: The Heck reaction facilitates the coupling of the C2-iodo position with an alkene. This palladium-catalyzed process forms a new C-C bond and introduces a substituted vinyl group at the C2 position of the thiazole. The reaction conditions can be tuned to control the stereochemistry of the resulting double bond.

Other Coupling Reactions: Beyond these common methods, other cross-coupling reactions like Stille (using organotin reagents) and Negishi (using organozinc reagents) can also be employed to functionalize the C2 position. researchgate.net Furthermore, C-S bond cleavage reactions have been developed for cross-coupling, for instance, using 2-methylthiobenzo[d]thiazoles with organoaluminum reagents catalyzed by nickel. rsc.org These advanced methods expand the toolkit for creating diverse thiazole derivatives.

The following table provides an overview of site-selective functionalization reactions at the C2 position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Moiety at C2 |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd Catalyst + Base | C-C | Aryl, Heteroaryl, Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst + Cu(I) + Base | C-C | Alkynyl |

| Heck | Alkene (CH₂=CHR) | Pd Catalyst + Base | C-C | Vinyl |

| Stille | Organostannane (R-SnR'₃) | Pd Catalyst | C-C | Aryl, Vinyl, Alkyl |

| Negishi | Organozinc (R-ZnX) | Pd or Ni Catalyst | C-C | Aryl, Vinyl, Alkyl |

Mechanistic Investigations and Computational Chemistry Studies on Ethyl 2 Iodothiazole 4 Carboxylate

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of ethyl 2-iodothiazole-4-carboxylate is dominated by the carbon-iodine bond, making it a prime candidate for cross-coupling reactions. While specific mechanistic studies for this exact compound are not extensively detailed, the mechanisms can be inferred from well-established reactions of similar iodo-heterocyclic compounds.

Key transformations often involve palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The general mechanism for these reactions typically begins with the oxidative addition of the iodo-thiazole to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate, which is a critical phase in the catalytic cycle. Following this, transmetalation (in Suzuki reactions) or carbopalladation (in Heck reactions) occurs, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The synthesis of related substituted thiazoles can also provide insight into potential reaction pathways. For instance, the synthesis of substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate involves sequences of regiocontrolled halogenation and palladium-catalyzed coupling reactions, a strategy that is directly applicable to its iodo-thiazole analogue. nih.gov Similarly, the synthesis of ethyl 4-bromothiazole-2-carboxylate has been achieved via the reaction of 2,4-dibromothiazole (B130268) with a Grignard reagent followed by the addition of ethyl cyanoformate, highlighting the utility of organometallic reagents in functionalizing the thiazole (B1198619) core. evitachem.com

Computational Modeling and Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Electronic Properties)

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure, stability, and reactivity of molecules like this compound. ijrar.org Such studies are instrumental in understanding the molecule's behavior at a quantum-mechanical level.

Density Functional Theory (DFT): DFT calculations are widely employed to optimize the molecular geometry and calculate various properties of thiazole derivatives. dntb.gov.uanih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to determine structural parameters like bond lengths and angles, as well as vibrational frequencies. ijrar.orgnih.gov For derivatives of this compound, relativistic two-component DFT studies have been performed to account for the heavy iodine atom. dntb.gov.ua

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov For many thiazole and related heterocyclic derivatives, the HOMO-LUMO gap is analyzed to explain charge transfer within the molecule. ijrar.orgnih.gov In a study on a similar pyran carboxylate, the HOMO-LUMO energy gap was found to increase in a polar solvent (DMSO), indicating a hypsochromic (blue) shift in the UV-Visible spectrum. materialsciencejournal.org

The table below shows representative computational data for related heterocyclic carboxylates, illustrating the typical values obtained from DFT calculations.

| Property | Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate nih.gov | Ethyl indole-2-carboxylate (B1230498) ijrar.org |

| Computational Method | DFT/B3LYP/6–311++G(d,p) | B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.8123 eV | -6.01 eV |

| LUMO Energy | -2.1868 eV | -1.13 eV |

| Energy Gap (ΔE) | 4.6255 eV | 4.88 eV |

This data is for illustrative purposes based on similar compounds and methodologies.

Studies on Reactivity Descriptors and Selectivity Patterns

Computational studies also provide reactivity descriptors that help predict how and where a molecule will react.

Molecular Electrostatic Potential (MEP): MEP analysis is used to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. nih.govnih.gov For thiazole derivatives, the MEP surface can highlight the electrophilic nature of the hydrogen atoms and the nucleophilic character of the nitrogen and oxygen atoms, guiding the understanding of intermolecular interactions.

Fukui Functions: Fukui function analysis helps to pinpoint the most reactive sites within a molecule for different types of chemical attack. nih.gov By analyzing the change in electron density, it can distinguish between sites susceptible to nucleophilic, electrophilic, or radical attack, thus predicting the regioselectivity of reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and intramolecular interactions, such as hyperconjugation and hydrogen bonding. ijrar.org This analysis helps to explain the stability of the molecule arising from charge transfer between occupied and unoccupied orbitals. For instance, in ethyl indole-2-carboxylate, NBO analysis was used to understand the intramolecular hydrogen bonding that influences the molecule's structure and activity. ijrar.org These computational tools collectively allow for a detailed prediction of the reactivity and selectivity patterns of this compound in various chemical transformations.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Kinetics: The rates of reactions, such as the palladium-catalyzed couplings mentioned earlier, are influenced by factors like temperature, catalyst loading, and solvent. Temperature, in particular, has a significant effect on reaction rates and the conversion of reactants. maxwellsci.com For uncatalyzed esterification reactions, a second-order reversible kinetic model has been successfully used to determine kinetic parameters. maxwellsci.com Similar models could be developed for reactions of this compound to quantify rate constants and activation energies.

Thermodynamics: Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, can be determined from the temperature dependence of reaction rates using the Arrhenius and Eyring equations. maxwellsci.com These parameters indicate whether a reaction is spontaneous and provide insight into the structure of the transition state. Computational methods like DFT can also be used to calculate the energies of reactants, transition states, and products, thereby estimating the activation barriers and reaction energies, which are fundamental to understanding the thermodynamic feasibility of a reaction pathway.

Analytical and Spectroscopic Characterization Methodologies for Ethyl 2 Iodothiazole 4 Carboxylate

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2-iodothiazole-4-carboxylate, providing detailed information about the hydrogen, carbon, and nitrogen atomic environments within the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are based on the analysis of similar structures, such as ethyl 2-bromothiazole-4-carboxylate. chemicalbook.com

The ethyl ester group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The downfield singlet is attributed to the proton at the C5 position of the thiazole (B1198619) ring. The electron-withdrawing iodine atom at the C2 position is expected to influence the chemical shift of the C5 proton.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole-H (C5-H) | ~8.3 | Singlet |

| Ethyl (-OCH₂CH₃) | ~4.4 | Quartet |

This table presents predicted values based on analogous compounds.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~160-165 |

| C4 (Thiazole) | ~145-150 |

| C5 (Thiazole) | ~130-135 |

| C2 (Thiazole) | ~95-105 |

| -OCH₂- (Ethyl) | ~62 |

This table presents predicted values based on analogous compounds. oregonstate.eduwisc.edu

¹⁵N NMR Spectroscopy

Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique used to probe the nitrogen atom within the thiazole ring. The chemical shift of the nitrogen is highly sensitive to its electronic environment, including the presence of adjacent substituents and its involvement in the aromatic system. researchgate.netipb.pt For thiazoles and other nitrogen-containing heterocycles, ¹⁵N NMR can provide valuable data for confirming the ring structure. researchgate.netconicet.gov.ar The chemical shift for the nitrogen in this compound would be compared against known values for substituted thiazoles to confirm its identity. researchgate.net

Mass Spectrometry Techniques (LCMS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

LCMS (Liquid Chromatography-Mass Spectrometry)

LCMS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for verifying the molecular weight of this compound. In a typical analysis, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ would be measured. For this compound (C₆H₆INO₂S), the expected molecular ion peak would confirm its molecular weight.

HRMS (High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. This is a definitive method for confirming the identity of a newly synthesized compound. The precise mass measurement from HRMS can distinguish this compound from other compounds with the same nominal mass. rsc.org

Expected Fragmentation Patterns

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways based on its structure. sapub.orglibretexts.orgdocbrown.info Common fragmentation events would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of the entire ethyl ester group.

Cleavage of the thiazole ring.

Predicted Key Mass Spectrometry Fragments

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - C₂H₅]⁺ | Loss of the ethyl group |

| [M - OC₂H₅]⁺ | Loss of the ethoxy group |

This table outlines expected fragmentation based on general principles of mass spectrometry. libretexts.orgdocbrown.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. amazonaws.comlibretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the thiazole ring.

The most prominent feature will be the strong absorption band of the carbonyl (C=O) group of the ester, typically appearing in the range of 1700-1750 cm⁻¹. uc.edu Other key absorptions include those for the C-O single bond of the ester, and the C-H and C=N/C=C bonds of the aromatic thiazole ring. yale.edu The C-I bond stretch is expected to appear in the far-infrared region, often below the standard range of many spectrometers. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1710 - 1740 | Strong |

| Aromatic Ring | C=C / C=N Stretch | 1500 - 1600 | Medium |

| Ester | C-O Stretch | 1200 - 1300 | Strong |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium |

| Thiazole Ring | C-H Bend | 800 - 900 | Medium-Strong |

This table presents predicted values based on established IR correlation charts. uc.eduorgchemboulder.com

Chromatographic Analysis for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and real-time monitoring of the synthesis reaction.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the final product. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid), would be suitable for separating the relatively nonpolar this compound from more polar impurities. The purity is determined by integrating the peak area of the compound of interest relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity analysis, especially for assessing volatile impurities. The sample is vaporized and separated based on boiling point and polarity, with the mass spectrometer providing definitive identification of the eluted components.

Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the synthesis reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light. This allows for the determination of the optimal reaction time. For more quantitative monitoring, HPLC or GC-MS can be used to track the concentration of reactants and products over time. acs.org

Current Research Gaps and Future Perspectives in Ethyl 2 Iodothiazole 4 Carboxylate Research

Development of Sustainable and Atom-Economical Synthetic Approaches

The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research. However, many traditional methods rely on harsh reaction conditions, hazardous reagents, and often generate significant chemical waste, making them environmentally problematic. researchgate.netbepls.com The principles of green chemistry aim to address these shortcomings by developing cleaner, more efficient synthetic routes. bohrium.com

A significant research gap exists in the application of these green methodologies to the specific synthesis of ethyl 2-iodothiazole-4-carboxylate. Future research should focus on adapting modern sustainable techniques to its production. Innovative methods such as microwave irradiation and ultrasound-assisted synthesis have shown promise in accelerating reactions and improving yields for other thiazoles, often under milder conditions. researchgate.netnih.gov The development of multi-component reactions (MCRs), where three or more reactants combine in a single step, represents a highly atom-economical approach that could be designed for this target molecule. bepls.com Furthermore, the use of recyclable catalysts and environmentally benign solvents like water or ionic liquids could drastically reduce the environmental footprint of its synthesis. bohrium.com

| Approach | Typical Characteristics | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Conventional Synthesis (e.g., Hantzsch) | Often requires high temperatures, long reaction times, and uses hazardous solvents and reagents. | Established and well-understood reaction mechanisms. | nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields and selectivity. | Increased efficiency and throughput. | researchgate.netbepls.combohrium.com |

| Ultrasound-Mediated Synthesis | Enhanced reaction rates through acoustic cavitation, often performed at lower temperatures. | Energy efficiency and mild reaction conditions. | researchgate.netbohrium.com |

| Green Catalyst-Based Approach | Employs reusable or non-toxic catalysts (e.g., magnetic nanoparticles, biocatalysts). | Reduced waste and catalyst cost over multiple cycles. | bohrium.comnih.gov |

| Multi-Component Reactions (MCRs) | Multiple starting materials react in a single pot to form the final product. | High atom economy, reduced purification steps, and operational simplicity. | bepls.com |

Exploration of Undiscovered Reactivity Pathways

The chemical structure of this compound features three key reactive sites: the carbon-iodine bond, the thiazole ring itself, and the ethyl ester group. While the individual reactivity of these components is generally understood, their interplay within the same molecule presents opportunities for discovering novel transformations. The C-I bond is a prime site for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for the introduction of diverse aryl, vinyl, or alkynyl substituents at the 2-position of the thiazole ring.

The thiazole ring can participate in various reactions, including cycloadditions and substitutions. nih.gov The ethyl ester is susceptible to hydrolysis to form the corresponding carboxylic acid or can be converted to amides, hydrazides, or other derivatives. A major research gap is the systematic exploration of how these reactive sites can be addressed selectively or in tandem to build molecular complexity. For instance, can intramolecular reactions be triggered between a substituent introduced at the 2-position and the ester at the 4-position?

Future work should involve a comprehensive screening of reaction conditions to map the reactivity of this scaffold. Moreover, advanced computational tools are emerging that can help predict and discover new reaction pathways by exploring potential energy surfaces, offering a guided approach to uncovering unexpected transformations. nih.gov

| Reactive Site | Potential Reaction Type | Expected Outcome | Future Perspective |

|---|---|---|---|

| C2-Iodine Bond | Palladium- or Copper-Catalyzed Cross-Coupling | Introduction of new C-C, C-N, or C-S bonds at the 2-position. | Systematic screening of various coupling partners. |

| Thiazole Ring | Cycloaddition Reactions | Formation of novel fused heterocyclic systems. | Exploration of Diels-Alder or other pericyclic reactions. |

| C4-Ester Group | Amidation / Hydrazinolysis | Conversion to amides and hydrazides for further functionalization. | Creation of libraries of derivatives for various applications. |

| Multiple Sites | Tandem or Domino Reactions | Rapid construction of complex molecules in a single operation. | Design of novel reaction cascades guided by computational prediction. nih.gov |

Innovative Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions are crucial in the design of new materials with specific architectures, a field known as crystal engineering. This compound is a particularly promising but unstudied building block (tecton) for such applications.

The thiazole ring contains both a hydrogen bond acceptor (the nitrogen atom) and a potential π-system for stacking interactions. nih.gov Crucially, the iodine atom at the 2-position is an excellent halogen bond donor. Halogen bonding is a strong, directional interaction that is increasingly used as a reliable tool in the construction of supramolecular assemblies. The ester group can also participate in weaker hydrogen bonding. The lack of studies exploring the use of this compound in crystal engineering or the formation of coordination polymers and metal-organic frameworks (MOFs) represents a significant research gap.

Future research should investigate the crystallization of this compound with various halogen bond acceptors and hydrogen bond donors/acceptors to create novel co-crystals and supramolecular networks. Its ability to act as a ligand for metal ions could also be explored to build new coordination polymers, without targeting specific electronic or optical properties.

| Structural Feature | Interaction Type | Potential Role in Supramolecular Assembly | References |

|---|---|---|---|

| C2-Iodine | Halogen Bonding | Strong and directional interaction for building robust networks. | nih.gov |

| Thiazole Nitrogen | Hydrogen Bonding / Metal Coordination | Acts as a hydrogen bond acceptor or a coordination site for metals. | nih.gov |

| Thiazole Ring | π-π Stacking | Contributes to the packing and stability of crystal structures. | nih.gov |

| Ester Carbonyl | Weak Hydrogen Bonding | Acts as a secondary interaction site to fine-tune molecular assembly. |

Advanced Theoretical Insights into Reaction Dynamics and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding chemical structures, properties, and reaction mechanisms. nih.govresearchgate.net DFT calculations can provide deep insights into the electronic properties of molecules, the energies of transition states, and the thermodynamics of reaction pathways. tandfonline.comnih.gov For thiazole derivatives, DFT has been used to assess electronic properties and rationalize structure-activity relationships. nih.gov

Currently, there is a complete lack of theoretical studies focused specifically on this compound. This gap means that our understanding of its reactivity is based solely on general chemical principles rather than a detailed, quantitative model of its electronic structure.

Future research should employ DFT to model the synthesis and reactivity of this compound. For example, theoretical calculations could elucidate the mechanism of its formation and predict the regioselectivity of reactions. By calculating the energies of intermediates and transition states for potential reaction pathways, such as different cross-coupling reactions, computational studies can guide experimental efforts toward the most promising avenues, saving time and resources. Advanced methods can even be used to predict reaction outcomes and discover entirely new transformations, providing a powerful synergy between theoretical and experimental chemistry. nih.gov

| Area of Study | Computational Method | Potential Insight | References |

|---|---|---|---|

| Molecular Properties | DFT Geometry Optimization & Electronic Structure | Understanding of charge distribution, bond strengths, and frontier molecular orbitals. | nih.govsciensage.info |

| Reaction Mechanisms | Transition State Searching & Energy Profiling | Elucidation of reaction pathways, activation barriers, and rate-determining steps. | tandfonline.comnih.gov |

| Reactivity & Selectivity | Calculation of Reactivity Descriptors | Prediction of the most likely sites for electrophilic or nucleophilic attack. | nih.gov |

| Pathway Discovery | Automated Reaction Pathway Search (e.g., IACTA) | Identification of novel or unexpected chemical transformations. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl 2-iodothiazole-4-carboxylate in laboratory settings?

- Methodological Answer :

- Storage : Store refrigerated in tightly sealed containers, away from ignition sources, and in well-ventilated areas. Opened containers must be resealed carefully to prevent leakage .

- Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity, flame-retardant antistatic lab coats, and respiratory protection if vapor/mist exposure is possible. Contaminated gloves should be disposed of per laboratory waste protocols .

- Spill Management : Contain spills immediately using inert absorbents; avoid drainage contamination. Electrostatic charge buildup must be mitigated during transfer .

Q. How can researchers synthesize this compound, and what are the key considerations for optimizing reaction conditions?

- Methodological Answer :

- Retrosynthetic Planning : Use AI-driven tools (e.g., Template_relevance models) to predict one-step routes by cross-referencing databases like Reaxys or Pistachio. Prioritize precursors with high plausibility scores (>0.01) .

- Reaction Optimization : Screen solvents (e.g., DMF or THF) and catalysts (e.g., Pd-based systems) for iodination efficiency. Monitor reaction progress via TLC or HPLC. Scale-up requires PI approval and literature precedent validation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Analysis : Use H and C NMR to confirm substituent positions on the thiazole ring. Compare chemical shifts with analogous compounds (e.g., ethyl 2-amino-thiazole derivatives) .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight (expected ~283 g/mol) and isotopic patterns for iodine (e.g., M+2 peak) .

- IR Spectroscopy : Identify ester carbonyl (C=O) stretches near 1700 cm and C-I bonds at 500–600 cm .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Electronic Parameters : Calculate electronegativity (), hardness (), and Fukui functions (, ) using Conceptual DFT to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level .

- Solvent Effects : Incorporate PCM or SMD models to simulate solvent interactions (e.g., dielectric constant of DMSO) and predict solvatochromic shifts .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural analysis of thiazole derivatives?

- Methodological Answer :

- Data Validation : Use SHELXL for refinement, checking for overfitting via R-factor convergence (<5%). Apply TWIN commands for twinned crystals and verify hydrogen bonding with SHELXPRO .

- Discrepancy Analysis : Cross-validate bond lengths/angles against Cambridge Structural Database (CSD) entries. For iodine displacement parameters, employ anisotropic refinement and check for thermal ellipsoid anisotropy .

Q. How can retrosynthetic analysis tools improve the design of synthetic routes for complex thiazole-based compounds?

- Methodological Answer :

- Database Integration : Leverage BKMS_METABOLIC and Reaxys_biocatalysis databases to identify enzymatic or catalytic pathways for introducing iodine substituents. Filter routes by atom economy and step count .

- Feasibility Scoring : Rank routes using heuristic algorithms that weigh reagent availability, reaction temperature (<100°C preferred), and purification complexity (e.g., column chromatography vs. recrystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.